Methyl 4-[3-({2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}amino)-2,5-dioxopyrrolidin-1-yl]benzoate
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Overview
Description
Methyl 4-[3-({2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}amino)-2,5-dioxopyrrolidin-1-yl]benzoate is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a nitrophenyl group, making it a valuable molecule in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-({2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}amino)-2,5-dioxopyrrolidin-1-yl]benzoate typically involves multiple steps. One common method includes the reaction of 4-nitrophenylpiperazine with a suitable benzoate derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-({2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}amino)-2,5-dioxopyrrolidin-1-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to various oxidized products.
Scientific Research Applications
Methyl 4-[3-({2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}amino)-2,5-dioxopyrrolidin-1-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[3-({2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}amino)-2,5-dioxopyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Known for its therapeutic applications in treating leukemia.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Exhibits promising antibacterial activity.
Uniqueness
Methyl 4-[3-({2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}amino)-2,5-dioxopyrrolidin-1-yl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H25N5O7 |
---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
methyl 4-[3-[[2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl]amino]-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C24H25N5O7/c1-36-24(33)16-2-4-18(5-3-16)28-21(30)14-20(23(28)32)25-15-22(31)27-12-10-26(11-13-27)17-6-8-19(9-7-17)29(34)35/h2-9,20,25H,10-15H2,1H3 |
InChI Key |
WTLKANULGBLPGX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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